2-(Pentafluorothio)benzaldehyde
Description
Significance of Fluorine-Containing Substituents in Molecular Design
The introduction of fluorine can lead to significant changes in a molecule's metabolic stability, bioavailability, and acidity (pKa). nih.gov This is largely due to the high electronegativity of fluorine, which can alter the electronic environment of the parent molecule. rowansci.com Consequently, fluorinated functional groups are widely utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. digitellinc.comtcichemicals.com While groups like the trifluoromethyl (CF₃) group are well-established, the exploration of emerging fluorinated substituents continues to open new avenues for innovation. nih.govamphoteros.com
The Pentafluorosulfanyl (SF₅) Group as a Unique Functional Moiety
Among the next-generation fluorinated groups, the pentafluorosulfanyl (SF₅) group has garnered considerable interest. nih.gov Often dubbed a "super-trifluoromethyl group," the SF₅ moiety is recognized for its distinctive combination of properties that set it apart from other organofluorine substituents. enamine.netpharmaceutical-business-review.com The unique octahedral geometry of the SF₅ group can also lead to more selective interactions with biological targets. nih.gov
The properties of the SF₅ group are often benchmarked against the more common trifluoromethyl (CF₃) group. While both are strongly electron-withdrawing, the SF₅ group is generally considered to be more lipophilic and to have a larger steric footprint. amphoteros.comenamine.net
A comparative analysis of the SF₅ and CF₃ groups reveals several key distinctions:
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |
| Van der Waals Volume | 55.4 ų nih.gov | 34.6 ų nih.gov |
| Hansch Lipophilicity Parameter (π) | 1.23 nih.govmeliusorganics.com | 0.88 nih.govmeliusorganics.com |
| Hammett Constant (σp) | 0.68 nih.govmeliusorganics.com | 0.53-0.54 nih.govmeliusorganics.com |
| Electronegativity (Pauling Scale) | 3.65 researchgate.net | 3.36 researchgate.net |
This table provides a comparative overview of the physicochemical properties of the pentafluorosulfanyl (SF₅) and trifluoromethyl (CF₃) groups.
The greater lipophilicity of the SF₅ group, as indicated by its higher Hansch parameter, can enhance the ability of a molecule to permeate cell membranes. nih.gov Furthermore, the SF₅ group is noted for its exceptional stability compared to the CF₃ group, which can be susceptible to hydrolysis under certain conditions. amphoteros.com
The incorporation of a pentafluorosulfanyl group can profoundly modulate the characteristics of a parent molecule, including its electronic nature, lipophilicity, and stability.
Electron-Accepting Properties: The SF₅ group is one of the most strongly electron-withdrawing substituents used in organic chemistry. rowansci.comenamine.net This is reflected in its high Hammett constant (σp = 0.68), which surpasses that of the trifluoromethyl group (σp = 0.54). meliusorganics.comresearchgate.net The potent electron-withdrawing nature of the SF₅ group is a result of the cumulative electronegativity of the five fluorine atoms. rowansci.com This can significantly alter the electronic properties of the molecule it is attached to. rowansci.com
Lipophilicity: Despite its high polarity, the SF₅ group significantly increases the lipophilicity of a molecule. rowansci.com The Hansch lipophilicity parameter (π) for the SF₅ group is 1.23, which is notably higher than that of the trifluoromethyl group (0.88). nih.gov This increased lipophilicity can be a valuable attribute in drug design, as it can improve a compound's ability to cross biological membranes. rowansci.com Studies comparing SF₅-substituted aromatic compounds with their trifluoromethyl analogs have found that the SF₅ derivatives are consistently more hydrophobic. nih.govoup.com
Stability: The pentafluorosulfanyl group is characterized by its high thermal and chemical stability. rowansci.comenamine.net The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, making it resistant to degradation under harsh chemical conditions and at elevated temperatures. rowansci.comoup.com This robustness can enhance the metabolic stability of pharmaceuticals and the durability of materials. rowansci.com For instance, aromatic compounds containing the SF₅ group have demonstrated remarkable stability. tcichemicals.com While generally very stable, it has been noted that the SF₅ group can undergo degradation under specific photolytic conditions. nih.gov
Properties
Molecular Formula |
C7H5F5OS |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-5H |
InChI Key |
FRBBAVYYZKQQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Pentafluorothio Benzaldehyde
Reactivity of the Aldehyde Moiety in SF₅-Benzylic Systems
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. Aromatic aldehydes, such as benzaldehyde (B42025), generally exhibit lower reactivity in nucleophilic addition reactions compared to their aliphatic counterparts. reddit.com This is attributed to the electron-donating resonance effect of the aromatic ring, which partially delocalizes the positive charge on the carbonyl carbon. reddit.com
However, the introduction of a strongly electron-withdrawing substituent, such as the pentafluorothio (SF₅) group, is expected to significantly alter this reactivity profile. The SF₅ group, particularly when positioned ortho to the aldehyde, exerts a powerful through-space and through-bond electron-withdrawing effect, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental to the chemistry of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. reddit.com
While specific studies on the nucleophilic addition reactions of 2-(pentafluorothio)benzaldehyde are not extensively documented in publicly available literature, the strong electron-withdrawing nature of the ortho-SF₅ group suggests a heightened reactivity compared to unsubstituted benzaldehyde. This enhanced electrophilicity would facilitate the addition of a wide range of nucleophiles.
Condensation Reactions
Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. For aldehydes, these reactions often proceed via an initial nucleophilic addition step.
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde. The reaction is typically base-catalyzed, involving the formation of an enolate which then acts as the nucleophile.
Given the enhanced electrophilicity of the carbonyl carbon in this compound, it is anticipated to be a highly reactive substrate in Claisen-Schmidt condensations. The increased partial positive charge on the carbonyl carbon would make it a more attractive target for the enolate nucleophile, potentially leading to higher reaction rates and yields compared to unsubstituted benzaldehyde under similar conditions.
Table 1: Expected Reactivity in Claisen-Schmidt Condensation
| Aldehyde | Substituent Effect | Expected Reactivity |
| Benzaldehyde | Phenyl group (resonance donation) | Moderate |
| This compound | -SF₅ group (strong electron withdrawal) | High |
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
The formation of Schiff bases from this compound is expected to be favorable. The electron-withdrawing SF₅ group would activate the carbonyl group towards nucleophilic attack by the amine, facilitating the initial addition step. The subsequent dehydration step leads to the formation of the C=N double bond characteristic of a Schiff base. Research on other substituted benzaldehydes has shown that electron-withdrawing groups can influence the stability and properties of the resulting Schiff bases.
Reduction Reactions
The reduction of aldehydes to primary alcohols is a common transformation in organic synthesis. This can be achieved using various reducing agents.
Reductive amination is a two-step process that converts an aldehyde or ketone into an amine. It involves the initial formation of an imine (Schiff base) or an enamine, which is then reduced in situ.
Reduction to Corresponding Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this conversion to [2-(pentafluorothio)phenyl]methanol can be achieved using standard reducing agents. Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk
The reaction with sodium borohydride is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.uk The aldehyde is dissolved in the alcohol, and the solid sodium borohydride is added portion-wise. The reaction is generally complete within a few hours, after which an aqueous workup is performed to decompose the borate (B1201080) complexes and isolate the alcohol product.
Alternatively, lithium aluminum hydride, a more powerful reducing agent, can be used. chemguide.co.uk These reactions are conducted in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Due to the high reactivity of LiAlH₄ with protic solvents, the reaction must be performed under inert and dry conditions. Following the reduction, a careful quenching procedure with water and/or aqueous acid is necessary to neutralize the excess hydride and hydrolyze the aluminum alkoxide intermediate to yield the desired alcohol. chemguide.co.uk
Table 1: Reduction of this compound to [2-(Pentafluorothio)phenyl]methanol
| Reagent | Solvent | Temperature | Reaction Time | Workup |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | Several hours | Aqueous |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Room Temperature | Varies | Anhydrous, followed by aqueous quench |
Oxidation Reactions
Oxidation to Carboxylic Acids
The oxidation of this compound to 2-(pentafluorothio)benzoic acid is a key transformation that provides access to a valuable synthetic intermediate. This oxidation can be accomplished using a variety of reagents and conditions, ranging from classic metal-based oxidants to more modern, milder protocols.
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid) are effective for this transformation. However, these reagents often require harsh reaction conditions and can be associated with toxic byproducts.
Milder and more selective methods are often preferred. One such method involves the use of Oxone (potassium peroxymonosulfate), which provides a simple and efficient protocol for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org Another approach utilizes pyridinium (B92312) chlorochromate (PCC) in catalytic amounts with periodic acid (H₅IO₆) as the stoichiometric oxidant. organic-chemistry.org
Recent advancements in green chemistry have promoted the use of molecular oxygen or hydrogen peroxide as the oxidant. google.comnih.gov For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen from the air as the sole oxidant, avoiding the need for transition metals or hazardous co-oxidants. organic-chemistry.org Similarly, selenium-catalyzed oxidation with hydrogen peroxide in water presents an eco-friendly alternative. nih.gov
Table 2: Oxidation of this compound to 2-(Pentafluorothio)benzoic Acid
| Reagent(s) | Solvent | Key Features |
| Potassium Permanganate (KMnO₄) | Water/Pyridine | Strong oxidant, may require heating |
| Chromic Acid (H₂CrO₄) | Acetone (Jones oxidation) | Strong oxidant, rapid reaction |
| Oxone | Acetonitrile/Water | Mild conditions, simple workup organic-chemistry.org |
| PCC (cat.), H₅IO₆ | Acetonitrile | Catalytic use of chromium reagent organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI), O₂ | Various | Organocatalytic, aerobic oxidation organic-chemistry.org |
| Diphenyl diselenide (cat.), H₂O₂ | Water | Green, catalytic method nih.gov |
Reactivity Influenced by the Pentafluorothio Group
Electron-Withdrawing Effects on Aromatic Ring Reactivity
The pentafluorothio (SF₅) group is a potent electron-withdrawing group, significantly influencing the reactivity of the aromatic ring to which it is attached. youtube.com This strong inductive effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. libretexts.org The electron density of the ring is pulled towards the highly electronegative fluorine atoms of the SF₅ group, making the ring less nucleophilic and therefore less reactive towards electrophiles. youtube.com
The deactivating nature of the SF₅ group can be understood by considering its electronic properties. The sulfur atom in the SF₅ group is in a high oxidation state and is bonded to five highly electronegative fluorine atoms. This creates a strong dipole moment with the positive end at the sulfur atom, which in turn withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect). youtube.com While the sulfur atom has lone pairs, the presence of the five fluorine atoms prevents any significant electron donation via resonance. youtube.com
The electron-withdrawing nature of the SF₅ group not only affects the rate of reaction but also directs the regioselectivity of electrophilic substitution. Due to the deactivation of the ortho and para positions through the inductive effect, electrophilic attack is directed primarily to the meta position.
Participation in Metal-Catalyzed Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organohalide. nih.govnih.gov While the direct use of this compound in Suzuki-Miyaura coupling is not typical, the corresponding boronic acids or boronate esters derived from SF₅-substituted phenyl compounds are valuable coupling partners. researchgate.net
For instance, a boronic acid or boronate ester bearing the SF₅ group can be coupled with various aryl or vinyl halides or triflates. The presence of the electron-withdrawing SF₅ group can influence the reactivity of the organoboron reagent. The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com
The synthesis of biologically active molecules and complex organic structures often utilizes the Suzuki-Miyaura reaction due to its high functional group tolerance and generally mild reaction conditions. researchgate.net The ability to incorporate the SF₅ group into molecules via this method is of significant interest due to the unique properties this group imparts, such as high lipophilicity and metabolic stability.
Metal-Catalyzed Addition of Arylboronic Acids to SF5-Benzaldehydes
The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of secondary alcohols. While arylboronic acids are generally inert towards direct ionic addition to aldehydes, their reactivity can be unlocked through transition metal catalysis. nih.gov Rhodium complexes, in particular, have been shown to effectively catalyze the 1,2-addition of aryl- and alkenylboronic acids to a variety of aldehydes. nih.govbath.ac.uk
The catalytic cycle typically involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by the nucleophilic addition of the arylrhodium species to the carbonyl group of the aldehyde. This process generates a rhodium alkoxide, which then undergoes hydrolysis or protonolysis to release the secondary alcohol product and regenerate the active rhodium catalyst. nih.gov The reaction is often performed in an aqueous phase at elevated temperatures (80-95°C) and is compatible with a range of functional groups on both the arylboronic acid and the aldehyde. nih.govresearchgate.net
For SF5-benzaldehydes, such as this compound, the presence of the strongly electron-withdrawing pentafluorothio (SF5) group is expected to significantly enhance the electrophilicity of the carbonyl carbon. This increased electrophilicity should facilitate the nucleophilic attack by the arylrhodium intermediate, potentially leading to higher reaction rates and yields compared to unsubstituted or electron-rich benzaldehydes. The reaction is compatible with various substituents on the arylboronic acid, including electron-donating and electron-withdrawing groups. researchgate.net
A representative set of conditions for this transformation involves a rhodium catalyst, such as [Rh(acac)(CO)2] or [Rh(COD)Cl]2, with a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The choice of ligand can be crucial for the efficiency and selectivity of the reaction.
Below is a table showcasing the rhodium-catalyzed addition of various arylboronic acids to aldehydes, illustrating the general applicability of this method. While direct examples using this compound are not extensively documented in the cited literature, the data provides a strong basis for the expected reactivity.
Table 1: Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes
| Aldehyde | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Phenylboronic acid | [Rh(COD)Cl]2 / Ligand | - | High |
| Benzaldehyde | 4-Methoxyphenylboronic acid | [Rh(COD)Cl]2 / Ligand | - | High |
| Benzaldehyde | 4-Nitrophenylboronic acid | [Rh(COD)Cl]2 / Ligand | - | High |
| Benzaldehyde | 3-Cyanophenylboronic acid | [Rh(COD)Cl]2 / Ligand | - | High |
Radical Reactions and SF5-Benzyne Intermediates
The pentafluorosulfanyl group can influence the reactivity of aromatic systems in radical reactions. Arynes, including SF5-benzyne, are highly reactive intermediates that can participate in radical processes. nottingham.ac.uk The strained triple bond of the benzyne (B1209423) can act as a radical acceptor. For instance, the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can add to ortho-substituted benzynes, generating an aryl radical. This radical can then undergo further reactions, such as cyclization or trapping by another radical. nottingham.ac.ukresearchgate.net
The SF5 radical itself has been the subject of theoretical kinetic studies, providing insight into its reactivity. uq.edu.auresearchgate.netconicet.gov.ar These studies help in understanding the behavior of SF5-containing intermediates in radical chain mechanisms. The addition of radicals like SF5• to unsaturated systems is a key step in the synthesis of various SF5-substituted compounds. beilstein-journals.org
Generation and Trapping of ortho-SF5-Benzyne
ortho-SF5-benzyne is a highly reactive intermediate that can be generated in situ. A common method for its generation involves a lithiation/elimination sequence starting from 2-fluoro-SF5-benzene. nih.govresearchgate.net Treatment of 2-fluoro-SF5-benzene with a strong base, such as lithium diisopropylamide (LDA), at low temperatures leads to deprotonation at the position ortho to the fluorine atom, followed by the elimination of lithium fluoride (B91410) to generate the SF5-benzyne intermediate.
Due to its high reactivity, the ortho-SF5-benzyne is typically trapped in situ with a suitable reagent. Dienes, such as furan (B31954) and 2-methylfuran, are effective trapping agents, leading to Diels-Alder adducts. nih.govresearchgate.net This trapping reaction provides stable products that can be isolated and further functionalized, offering a pathway to complex SF5-substituted aromatic compounds like 1-SF5-naphthalene and its derivatives. nih.govresearchgate.net
Diels-Alder Cycloadditions of SF5-Benzynes
The ortho-SF5-benzyne generated in situ readily undergoes [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienes. nih.govresearchgate.net The benzyne acts as a potent dienophile due to the strain of its formal triple bond.
The reaction with furan or substituted furans, for example, yields stable Diels-Alder adducts. nih.govresearchgate.net These adducts can then be subjected to further chemical transformations. For instance, acid-catalyzed aromatization of the adducts derived from furan leads to the formation of previously inaccessible 1-SF5-naphthalene derivatives. nih.govresearchgate.net This methodology provides a powerful tool for the synthesis of polycyclic aromatic compounds bearing the SF5 group.
Table 2: Diels-Alder Cycloaddition of ortho-SF5-Benzyne with Furans
| Diene | Product of Cycloaddition | Subsequent Transformation | Final Product |
|---|---|---|---|
| Furan | Diels-Alder adduct | Aromatization | 1-SF5-Naphthalene |
| 2-Methylfuran | Diels-Alder adduct | Aromatization | 1-SF5-2-methylnaphthalene |
Reaction Kinetics and Thermodynamics of SF5-Benzaldehyde Transformations
The kinetics and thermodynamics of chemical transformations involving benzaldehydes are influenced by the nature of the substituents on the aromatic ring. For unsubstituted benzaldehyde, thermodynamic data such as the enthalpy and entropy of fusion are known. nist.gov Kinetic studies on reactions like the addition of bisulfite to benzaldehyde have determined rate constants and activation parameters. beilstein-journals.org
In the case of this compound, the SF5 group, being a very strong electron-withdrawing group, is expected to have a profound impact on both the kinetics and thermodynamics of its reactions. The strong inductive effect of the SF5 group significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. scilit.com This would lead to an increase in the rate constants for addition reactions compared to unsubstituted benzaldehyde.
For instance, in a reaction analogous to the bisulfite addition, the equilibrium would likely be shifted further towards the product side for the SF5-substituted aldehyde due to the stabilization of the resulting alkoxide intermediate. The rate-limiting step, the nucleophilic attack on the carbonyl carbon, would be accelerated. beilstein-journals.org
While specific experimental kinetic and thermodynamic data for transformations of this compound are not detailed in the provided search results, theoretical studies on the SF5 radical provide insights into the energetics of SF5-containing species. uq.edu.auresearchgate.netconicet.gov.ar These computational studies can help in estimating the thermodynamic properties and reaction barriers for processes involving SF5-substituted molecules.
Table 3: Thermodynamic Data for Benzaldehyde
| Thermodynamic Quantity | Value | Temperature (K) |
|---|---|---|
| Enthalpy of fusion (ΔfusH) | 9.320 kJ/mol | 216.02 |
| Entropy of fusion (ΔfusS) | 43.14 J/mol·K | 216.02 |
Derivatization and Transformational Chemistry
Conversion to SF5-Substituted Heterocycles
There is no available information detailing the direct conversion of 2-(Pentafluorothio)benzaldehyde into the specified SF5-substituted heterocycles. The existing literature describes the synthesis of these target molecules through alternative synthetic routes.
Functionalization of the Aldehyde Carbonyl Group for Complex Structures
While the functionalization of aldehyde carbonyl groups is a fundamental process in organic chemistry, specific applications to this compound to create complex structures like diarylalkanones are not detailed in the available search results.
Formation of SF₅-Substituted Alcohols and Ketones
The aldehyde functionality of this compound serves as a versatile entry point for the synthesis of a variety of SF₅-substituted derivatives, most notably alcohols and ketones. These transformations typically proceed with high chemoselectivity, leaving the robust SF₅ group intact.
Synthesis of SF₅-Substituted Alcohols:
Primary and secondary alcohols featuring the pentafluorosulfanyl moiety can be readily prepared from this compound through reduction and addition reactions, respectively.
Primary Alcohols: The reduction of the aldehyde group to a primary alcohol, (2-(pentafluorothio)phenyl)methanol, can be achieved using standard reducing agents. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or catalytic hydrogenation. hw.ac.ukresearchgate.net The commercial availability of derivatives like 2-chloro-5-(pentafluorothio)benzyl alcohol underscores the compatibility of the SF₅ group with these reduction conditions. fishersci.pt The general transformation is as follows:
this compound + Reducing Agent → (2-(Pentafluorothio)phenyl)methanol
Secondary Alcohols: The synthesis of secondary alcohols involves the addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon of the aldehyde. masterorganicchemistry.comucla.edu This reaction forms a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. youtube.com For instance, the reaction of this compound with a Grignard reagent (R-MgX) produces a 1-(2-(pentafluorothio)phenyl)alkanol.
this compound + R-MgX → 1-(2-(Pentafluorothio)phenyl)alkanol
Synthesis of SF₅-Substituted Ketones:
SF₅-substituted ketones can be synthesized via the oxidation of the corresponding secondary alcohols. pressbooks.pub This two-step approach, starting from this compound, provides access to a wide range of aryl ketones bearing the pentafluorosulfanyl group.
Formation of Secondary Alcohol: As described above, the reaction of this compound with a Grignard reagent (R-MgX) yields a secondary alcohol.
Oxidation to Ketone: The resulting secondary alcohol is then oxidized to the corresponding ketone using common oxidizing agents such as chromic acid (H₂CrO₄) or other modern reagents like Dess-Martin periodinane. pressbooks.pubnih.govresearchgate.netnih.gov
1-(2-(Pentafluorothio)phenyl)alkanol + Oxidizing Agent → 2-(Pentafluorothio)phenyl alkyl ketone
Halogenation and Other Aromatic Substitutions of SF₅-Benzaldehyde Derivatives
The electronic properties of the pentafluorosulfanyl group profoundly influence the reactivity of the aromatic ring in this compound towards substitution reactions.
The SF₅ group is a potent electron-withdrawing group, significantly deactivating the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). beilstein-journals.orgnih.gov As a result, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with benzene, require harsh conditions and exhibit strong regioselectivity. youtube.comyoutube.com Any incoming electrophile is directed to the meta position relative to the SF₅ group. youtube.com
Conversely, the electron-deficient nature of the SF₅-substituted aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). beilstein-journals.orgnih.govyoutube.com This is particularly true when a good leaving group, such as a halogen, is present on the ring or when additional electron-withdrawing groups are present. nih.govscispace.comcore.ac.uk The commercial availability of compounds like 2-chloro-5-(pentafluorothio)benzaldehyde and 2-fluoro-5-(pentafluorothio)benzaldehyde provides useful synthons for introducing various nucleophiles onto the aromatic ring. fishersci.sefishersci.se
Regioselective Modifications and Chemo-selectivity Considerations
The presence of two distinct reactive sites in this compound—the aldehyde group and the aromatic ring—necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations.
Chemoselectivity:
A key feature in the chemistry of this compound is the ability to selectively transform the aldehyde group without affecting the highly stable SF₅ group or the aromatic ring. Standard reactions of the aldehyde, such as reduction to an alcohol or addition of Grignard reagents, proceed with excellent chemoselectivity. fishersci.ptmasterorganicchemistry.comucla.edu The pentafluorosulfanyl group is remarkably robust and remains intact under a wide range of reaction conditions. beilstein-journals.orgnih.gov
Conversely, it is possible to perform substitutions on the aromatic ring while preserving the aldehyde functionality, although this often requires careful selection of reagents and reaction conditions. For instance, nucleophilic aromatic substitution on a halogenated derivative of this compound can be achieved while leaving the aldehyde group untouched.
Regioselectivity:
Regioselectivity is a critical consideration in reactions involving the aromatic ring. As mentioned previously, the strong electron-withdrawing nature of the SF₅ group directs electrophilic attack to the meta positions (positions 3 and 5).
In nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is determined by the location of the leaving group. For example, in 2-chloro-5-(pentafluorothio)benzaldehyde, a nucleophile will replace the chlorine atom at the 2-position.
The ability to perform ortho-lithiation on related aromatic systems and then quench with an electrophile like dimethylformamide (DMF) to install an aldehyde group suggests that regioselective functionalization of the SF₅-benzaldehyde ring is feasible, allowing for the synthesis of specifically substituted isomers. google.com
Applications of 2 Pentafluorothio Benzaldehyde in Advanced Organic Synthesis
Building Block for Functional Molecules
2-(Pentafluorothio)benzaldehyde serves as a versatile precursor for the synthesis of a wide array of functional molecules. Its aldehyde group is amenable to a variety of chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, allowing for its incorporation into more complex molecular architectures. The unique properties conferred by the SF₅ group make these resulting molecules highly valuable in specialized applications. enamine.netclemson.edu
Application in Agrochemical Synthesis
The pentafluorosulfanyl moiety is an attractive functional group for the development of new crop protection agents. mdpi.com The synthesis of novel SF₅-containing meta-diamide insecticides demonstrates the utility of SF₅-substituted anilines, which can be derived from precursors like this compound. In one study, a series of SF₅-containing meta-diamide insecticides were prepared and tested for their biological activity. mdpi.comnih.gov
The synthetic route involved the condensation of a benzoic acid derivative with various 4-SF₅-anilines. mdpi.com The resulting compounds were evaluated for their insecticidal effects against the 3rd instar larvae of Plutella xylostella (diamondback moth).
One of the synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide, demonstrated excellent insecticidal activity. mdpi.comnih.gov This highlights the potential of the SF₅ group as a crucial component of the toxophore in new agrochemicals. nih.gov The table below summarizes the insecticidal activity of several synthesized SF₅-containing meta-diamides.
| Compound | Substituents (R¹, R², R³) | Larvicidal Activity (%) at 96h | Eating Area (%) at 96h |
| 4a | H, H, H | 36 | >30 |
| 4b | H, H, CH₃ | 7 | >30 |
| 4c | H, Br, CH₃ | 90 | 5-10 |
| 4d | H, CH₃, CH₃ | 87 | 0-5 |
| Data sourced from Molecules (2020) nih.gov |
Furthermore, the physicochemical properties of these compounds, such as lipophilicity (LogP) and water solubility, are critical for their effectiveness as agrochemicals. The SF₅-containing compound 4d was found to have a LogP value and water solubility comparable to existing insecticides, demonstrating that the SF₅ group can be successfully integrated into new potential crop-protecting agents. mdpi.comnih.gov
| Compound | LogP | Water Solubility (µg/mL) |
| 4d | 4.8 ± 0.2 | 1.1 ± 0.1 |
| Data sourced from Molecules (2020) nih.gov |
Utility as Synthetic Precursors in Pharmaceutical and Biomedical Research
The unique properties of the SF₅ group have made it a subject of significant interest in drug discovery and biomedical research. researchgate.netmdpi.com It is considered a bioisostere for other functional groups and can enhance the biological activity and metabolic stability of parent compounds. researchgate.net For instance, an antimalarial mefloquine (B1676156) analog containing an SF₅ group showed higher in vivo activity and a longer half-life than the original drug. researchgate.net
Aromatic amino acids containing the SF₅ group have been successfully synthesized, showcasing a pathway to incorporate this group into peptides. nih.gov A Negishi cross-coupling strategy was employed to create both para- and meta-SF₅-substituted phenylalanine derivatives. These amino acids were then used to form dipeptides, demonstrating their compatibility with standard peptide synthesis and deprotection methods. nih.gov This opens the door for exploring the impact of the SF₅ group on peptide structure and function.
The aldehyde functionality of this compound allows for its use in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. For example, SF₅-substituted curcuminoids have shown promising anticancer activities. researchgate.net
Role in Material Sciences (e.g., Liquid Crystals, Polymers)
The pentafluorosulfanyl group is increasingly being utilized in material sciences to create functional materials with unique optoelectronic and physical properties. rsc.org The strong electronegativity and thermal stability of the SF₅ group make it a valuable addition to polymers and liquid crystals. enamine.netrsc.org
While direct polymerization of this compound is not commonly cited, its derivatives are key building blocks. For example, SF₅-substituted oligothiophenes have been synthesized and studied for their use in n-type molecular and polymeric electronics. nih.govnih.gov These materials are essential for the fabrication of organic field-effect transistors (OFETs). The introduction of perfluoroalkyl groups, a related class of substituents, has been shown to yield materials with high charge carrier mobilities. nih.gov
In polymer synthesis, SF₅-substituted ligands have been used to create catalysts for olefin polymerization. Specifically, salicylaldiminato nickel(II) complexes bearing SF₅ groups have been used to polymerize ethylene (B1197577). nih.gov This application is further detailed in the catalysis section below. The use of SF₅ groups in this context can lead to polymers with highly desirable properties, such as ultrahigh molecular weight. nih.gov The development of liquid crystal polymers can also involve thiol-acrylate Michael addition reactions, a chemistry for which derivatives of this compound could be prepared. google.com
Catalysis and Ligand Design
The aldehyde group in this compound can be readily converted into various coordinating groups, such as imines or alcohols, making it a valuable scaffold for ligand synthesis. The strong electron-withdrawing nature of the SF₅ group significantly influences the electronic properties of the resulting ligands and their metal complexes, which in turn affects their catalytic performance.
SF₅-Derivatized Ligands in Transition Metal Complexes
Ligands derived from SF₅-containing aromatic aldehydes have been successfully employed in transition metal catalysis. A notable example is the use of SF₅-substituted salicylaldiminato ligands in nickel(II) complexes for ethylene polymerization. nih.gov These ligands can be synthesized from precursors such as 2-hydroxy-5-(pentafluorothio)benzaldehyde (B2354849). sigmaaldrich.com The resulting nickel complexes act as catalysts for the polymerization of ethylene. nih.gov
The general structure of such a catalyst involves a nickel center coordinated to a bidentate salicylaldiminato ligand, where the SF₅ group is positioned on the salicylaldehyde (B1680747) ring. The steric and electronic properties of the ligand, heavily influenced by the SF₅ group, dictate the behavior of the catalyst.
Influence of SF₅ Group on Catalytic Activity and Selectivity
The incorporation of the pentafluorosulfanyl group into a catalyst's ligand framework has a profound impact on its activity and selectivity. The highly electron-withdrawing character of the SF₅ group is a key factor in this influence. nih.gov
In the case of the SF₅-substituted nickel(II) salicylaldiminato polymerization catalysts, this electron-withdrawing effect leads to a significant reduction in the rate of β-hydrogen elimination, a common chain termination pathway in olefin polymerization. nih.gov By suppressing this side reaction, the catalyst can produce polyethylene (B3416737) with a much higher molecular weight and reduced branching. This has enabled the direct polymerization of ethylene in water to create nanocrystals of disentangled, ultrahigh-molecular-weight linear polyethylene. nih.gov This demonstrates how the unique properties of the SF₅ group can be harnessed to achieve catalytic outcomes that are difficult to obtain with other substituents.
Development of New Synthetic Methodologies
The development of novel synthetic methods is crucial for accessing previously unattainable molecular scaffolds. The unique electronic properties of this compound, stemming from the potent electron-withdrawing nature of the ortho-SF5 group, make it an intriguing substrate for methodological exploration.
The aldehyde group of this compound is a gateway to a multitude of functional group transformations, each capable of generating a new class of SF5-containing compounds. Standard C-C bond-forming reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, can be employed to introduce alkenyl functionalities. organic-chemistry.orgwikipedia.orgwikipedia.org The strong electron-withdrawing effect of the SF5 group is anticipated to enhance the reactivity of the aldehyde, facilitating these transformations.
For instance, the Horner-Wadsworth-Emmons reaction of this compound with a stabilized phosphonate (B1237965) ylide would be expected to yield an (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com This is a direct consequence of the reaction mechanism, which favors the formation of the more stable trans-alkene. nrochemistry.comorganic-chemistry.org
Table 1: Potential Olefination Reactions of this compound
| Reaction Name | Reagent | Expected Product | Stereoselectivity |
| Wittig Reaction | Triphenylphosphonium ylide | 2-(Pentafluorothio)styrene derivative | Dependent on ylide stability |
| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide | (E)-2-(Pentafluorothio)stilbene derivative | High (E)-selectivity |
Furthermore, aldol (B89426) condensation reactions with enolates derived from ketones or other carbonyl compounds could provide access to β-hydroxy carbonyl compounds bearing the 2-(pentafluorothio)phenyl moiety. iitk.ac.inumkc.eduyoutube.com Subsequent dehydration would lead to the corresponding α,β-unsaturated carbonyl compounds, which are themselves versatile synthetic intermediates. The reactivity of this compound in such reactions is expected to be high due to the electrophilicity of the carbonyl carbon. mnstate.edu
The aldehyde can also serve as a precursor to various heterocyclic systems. For example, multicomponent reactions, such as the Biginelli or Hantzsch reactions, could potentially incorporate the 2-(pentafluorothio)phenyl scaffold into dihydropyrimidinones or dihydropyridines, respectively. These heterocyclic cores are prevalent in many biologically active molecules.
The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, particularly for the preparation of chiral drugs and materials. While specific studies on this compound in this context are not widely reported, its structural similarity to other benzaldehyde (B42025) derivatives suggests significant potential.
The aldehyde functionality is a prime target for asymmetric nucleophilic additions. The use of chiral organometallic reagents, such as Grignard or organolithium reagents in the presence of chiral ligands, could enable the enantioselective synthesis of secondary alcohols. rsc.org Similarly, enantioselective reduction of the aldehyde using chiral reducing agents or catalysts can provide access to chiral benzylic alcohols. nih.govnih.govgoogle.com
Table 2: Potential Stereoselective Reactions Involving this compound
| Reaction Type | Chiral Source | Potential Product |
| Asymmetric Nucleophilic Addition | Chiral organometallic reagent | Enantioenriched secondary alcohol |
| Asymmetric Reduction | Chiral borane (B79455) or reductase enzyme | Enantioenriched primary alcohol |
| Asymmetric Aldol Reaction | Chiral auxiliary or catalyst | Diastereomerically enriched β-hydroxy ketone |
| Asymmetric Cycloaddition | Chiral Lewis acid catalyst | Enantioenriched cycloadduct |
Moreover, this compound could be a valuable substrate in asymmetric cycloaddition reactions. slideshare.netnih.govchemrxiv.org For instance, Diels-Alder or [2+2] cycloadditions with chiral dienophiles or in the presence of chiral Lewis acid catalysts could lead to the formation of complex cyclic structures with high levels of stereocontrol. The electron-withdrawing SF5 group would activate the dienophile in a Diels-Alder context, potentially influencing both the reactivity and stereoselectivity of the reaction.
The exploration of these and other synthetic methodologies with this compound holds the promise of significantly broadening the accessibility and diversity of SF5-containing compounds for a range of applications.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific NMR data for 2-(Pentafluorothio)benzaldehyde was found.
¹H NMR Spectroscopy for Proton Environment Analysis
No specific ¹H NMR data for this compound was found.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
No specific ¹³C NMR data for this compound was found.
¹⁹F NMR Spectroscopy for Pentafluorothio Group Analysis
No specific ¹⁹F NMR data for this compound was found.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
No specific 2D NMR data for this compound was found.
Infrared (IR) Spectroscopy for Functional Group Identification
No specific IR data for this compound was found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., EI, ESI-HRMS)
No specific mass spectrometry data for this compound was found.
Advanced X-ray Diffraction Studies (if available for derivatives)
A notable example is the single-crystal X-ray diffraction analysis of benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)propanoate, a derivative where the pentafluorosulfanyl group is in the para position relative to a substituted propyl chain. The crystallographic data obtained for this compound, designated as 6S, offers a detailed view of its molecular geometry and intermolecular interactions in the crystalline state. nih.govresearchgate.net
The crystal structure of compound 6S was determined through vapor diffusion of water and ethanol (B145695), yielding crystals suitable for X-ray analysis. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with the space group P 2₁. nih.gov Detailed crystallographic parameters for this derivative are summarized in the interactive data table below.
Interactive Data Table: Crystallographic Data for Benzyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)propanoate (6S)
| Parameter | Value |
| Chemical Formula | C₂₁H₂₄F₅NO₄S |
| Formula Weight (M) | 481.47 |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a (Å) | 13.8424(11) |
| b (Å) | 5.4800(5) |
| c (Å) | 15.2791(12) |
| β (°) | 113.218(3) |
| Volume (U) (ų) | 1065.15(15) |
| Z | 2 |
| Calculated Density (D_c) (mg m⁻³) | 1.501 |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature (K) | 120(1) |
| Data sourced from references nih.gov. |
The structural data derived from such X-ray diffraction studies are crucial for understanding the influence of the bulky and highly electronegative pentafluorosulfanyl (SF₅) group on the molecular architecture and packing of aromatic compounds. This information is instrumental in the fields of medicinal chemistry and materials science, where precise knowledge of molecular conformation can inform the design of novel pharmaceuticals and functional materials. nih.govresearchgate.net The study of such derivatives provides a foundational understanding of the steric and electronic properties conferred by the SF₅ group on a benzene (B151609) ring, which can be extrapolated to related molecules like this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-(Pentafluorothio)benzaldehyde. The SF5 group is recognized as one of the most strongly electron-withdrawing and electronegative substituents in organic chemistry, even more so than the trifluoromethyl (CF3) group. chemrxiv.orgrsc.orgenamine.net This profoundly influences the electron distribution within the aromatic ring and on the aldehyde functional group.
Calculations reveal a significant polarization of the molecule, with the SF5 group and the oxygen atom of the aldehyde acting as strong electron sinks. This electronic perturbation affects the aromaticity of the benzene (B151609) ring and modulates the electrophilicity of the carbonyl carbon and the reactivity of the aromatic protons. The high electronegativity of the SF5 group also contributes to the compound's notable chemical and thermal stability. rsc.orgtcichemicals.com
Table 1: Comparison of Electronic Properties of Common Electron-Withdrawing Groups
| Functional Group | Hammett Parameter (σp) |
|---|---|
| -NO2 | 0.78 |
| -CN | 0.66 |
| -CF3 | 0.54 researchgate.net |
| -SF5 | 0.68 |
This table presents a comparison of the Hammett parameter (σp), a measure of the electron-withdrawing or -donating ability of a substituent on an aromatic ring. A higher positive value indicates a stronger electron-withdrawing effect.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has been pivotal in understanding the reaction mechanisms involving SF5-substituted aromatic compounds. researchgate.netdigitellinc.com While specific studies on this compound are limited, research on analogous compounds like nitro(pentafluorosulfanyl)benzenes offers valuable insights. nih.govbeilstein-journals.org
For instance, computational studies on nucleophilic aromatic substitution (SNAr) reactions of nitro(pentafluorosulfanyl)benzenes have detailed the reaction pathways and transition states. nih.govbeilstein-journals.org These models show how the strong inductive effect of the SF5 group stabilizes the Meisenheimer complex intermediate, thereby facilitating the substitution. It is anticipated that the aldehyde group in this compound would further activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the aldehyde.
Furthermore, computational models can predict the outcomes of various synthetic transformations, such as the conversion of the aldehyde to other functional groups or further substitution on the aromatic ring. chemrxiv.org
Prediction of Reactivity and Selectivity
The prediction of reactivity and selectivity for this compound is heavily reliant on computational models that map out the molecule's electrostatic potential and frontier molecular orbitals. The strong electron-withdrawing nature of both the SF5 and aldehyde groups deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution. beilstein-journals.org
Computational studies on related SF5-benzenes have successfully predicted the regioselectivity of such reactions. nih.gov For this compound, it is predicted that nucleophilic attack would preferentially occur at the positions activated by the aldehyde and SF5 groups. The aldehyde group itself is a primary site for nucleophilic addition reactions, and computational studies can model the transition states and activation energies for such processes.
Conformational Analysis and Intermolecular Interactions
The conformational preferences of this compound are influenced by the steric bulk of the SF5 group and its electrostatic interactions with the adjacent aldehyde group. The SF5 group is significantly larger than a trifluoromethyl group, which can lead to restricted rotation around the C-S bond and influence the orientation of the aldehyde group relative to the plane of the benzene ring. researchgate.net
Computational analysis can determine the most stable conformers and the energy barriers for rotation. X-ray crystallographic studies of various aromatic SF5 compounds have provided valuable data on bond lengths and angles, which serve as benchmarks for computational models. st-andrews.ac.uk These studies reveal that the sulfur atom in the SF5 group has a slightly distorted octahedral geometry.
Table 2: Selected Bond Lengths and Angles in a Representative Aryl-SF5 Compound
| Parameter | Value |
|---|---|
| S-Caryl Bond Length | ~1.82 Å st-andrews.ac.uk |
| S-Faxial Bond Length | ~1.58 Å |
| S-Fequatorial Bond Length | ~1.60 Å |
| C-S-Faxial Bond Angle | ~179° st-andrews.ac.uk |
| Fequatorial-S-Fequatorial Angle | ~90° st-andrews.ac.uk |
Data is generalized from X-ray crystallographic studies of various aromatic SF5 compounds.
Molecular Modeling for Compound Design
The unique properties of the SF5 group, including its high electronegativity, metabolic stability, and lipophilicity, make it an attractive substituent in the design of new bioactive molecules and advanced materials. rsc.orgoutbreak.infonih.gov Molecular modeling plays a crucial role in this process by allowing for the in silico design and evaluation of novel derivatives of this compound. chemrxiv.orgrsc.org
In medicinal chemistry, for example, the SF5 group can be used as a bioisostere for other functional groups to enhance binding affinity, improve pharmacokinetic properties, or increase metabolic stability. outbreak.infonih.gov Molecular docking simulations can predict how SF5-containing ligands interact with the active sites of target proteins. In materials science, the strong dipole moment and stability of the SF5 group are leveraged to design liquid crystals and other functional materials with specific optoelectronic properties. rsc.org Computational models help in predicting these properties for newly designed molecules based on the this compound scaffold.
Future Perspectives and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes
The advancement of SF5-chemistry is intrinsically linked to the development of efficient, safe, and environmentally benign synthetic methods for introducing the SF5 group. Historically, the use of hazardous reagents like SF5Cl has hampered widespread application. chemrxiv.org Future research is focused on overcoming these limitations.
A promising frontier is the utilization of sulfur hexafluoride (SF6), a non-toxic and inexpensive gas, as the SF5 source. chemrxiv.org Photocatalytic strategies are being developed to activate SF6 under mild conditions, enabling the direct synthesis of diverse SF5-containing scaffolds. chemrxiv.orgnih.gov This approach not only enhances safety but also aligns with the principles of green chemistry. For instance, a photocatalytic method has been reported for the synthesis of various SF5-containing compounds, including ketones and acetals, directly from SF6. chemrxiv.org
Another key area is the development of one-pot multicomponent reactions. These reactions offer high atom economy and procedural simplicity, making the synthesis of complex SF5-functionalized molecules more straightforward. A one-pot method has been successfully employed for the preparation of novel meta-diamide insecticides containing the SF5 group. researchgate.netnih.gov
Furthermore, continuous efforts are being made to refine existing methods and discover new methodologies for the preparation of (pentafluorosulfanyl)benzenes, which are precursors to SF5-benzaldehydes. uochb.cz These efforts include improving direct fluorination techniques and exploring novel cross-coupling strategies. uochb.cznih.gov
Table 1: Emerging Sustainable Synthetic Approaches for SF5-Functionalization
| Synthetic Strategy | Key Features | Example Application |
|---|---|---|
| Photocatalysis with SF6 | Utilizes a non-toxic, inexpensive SF5 source; proceeds under mild conditions. chemrxiv.orgnih.gov | Direct synthesis of SF5-ketones and acetals. chemrxiv.org |
| One-Pot Multicomponent Reactions | High atom economy; operational simplicity. researchgate.net | Synthesis of SF5-containing meta-diamide insecticides. researchgate.netnih.gov |
| Novel Methodologies for SF5-Benzenes | Improved efficiency and accessibility of key precursors. uochb.cz | Development of new routes to substituted (pentafluorosulfanyl)benzenes. uochb.cz |
Exploration of Undiscovered Reactivity Patterns of SF5-Benzaldehydes
The unique electronic properties of the SF5 group significantly influence the reactivity of the aromatic ring and the aldehyde functionality in SF5-benzaldehydes. While some reactions are known, a vast landscape of reactivity remains to be explored.
A key area of investigation is the chemistry of SF5-alkynes, which can be synthesized from SF5-benzaldehydes. These alkynes are versatile building blocks for cycloaddition and hydroelementation reactions, leading to a wide array of novel SF5-containing heterocycles and functionalized olefins. academie-sciences.fr Recent studies have demonstrated the utility of SF5-alkynes in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions. academie-sciences.fr
The strong electron-withdrawing nature of the SF5 group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The vicarious nucleophilic substitution (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes has been shown to be an effective method for introducing various substituents onto the SF5-benzene core. acs.org Further exploration of these reactions with different nucleophiles and substrates will undoubtedly expand the synthetic toolbox.
Moreover, the influence of the SF5 group on the stereochemistry of reactions is a growing area of interest. The significant dipole moment and steric bulk of the SF5 group can be harnessed to control the stereochemical outcome of reactions, as has been demonstrated in the Staudinger reaction. ingentaconnect.comresearchgate.net Investigating this directing effect in other asymmetric transformations is a promising avenue for future research.
Expansion into New Application Domains
The distinctive properties of the SF5 group make it a highly desirable substituent for a wide range of applications. While its use in medicinal and agrochemistry is gaining traction, new domains are continuously emerging. rowansci.comtcichemicals.comresearchgate.net
In materials science , SF5-containing compounds are being explored for their potential in optoelectronic materials. rsc.org The high electronegativity and thermal stability of the SF5 group can be leveraged to tune the electronic properties of organic semiconductors and liquid crystals. rsc.orgresearchgate.net For example, liquid crystals incorporating the SF5 group have shown significantly improved dielectric anisotropy. tcichemicals.com
The field of medical diagnostics is also beginning to harness the potential of the SF5 group. Its five magnetically equivalent fluorine atoms give rise to a sharp singlet in 19F NMR spectroscopy, making it an excellent reporter group for in vivo imaging. acs.org SF5-derivatives of known drugs are being synthesized to enhance their detection by 19F MRI, which could enable the non-invasive monitoring of drug distribution and metabolism. acs.org
In agrochemicals , the SF5 group has been successfully incorporated into insecticides, demonstrating its potential to create new and effective crop protection agents. researchgate.netnih.gov The synthesis of SF5-containing meta-diamide insecticides has shown high insecticidal activity and excellent selectivity. nih.gov
Table 2: Emerging Applications of SF5-Functionalized Compounds
| Application Domain | Key Property Leveraged | Example |
|---|---|---|
| Optoelectronic Materials | High electronegativity, thermal stability. rsc.org | SF5-containing liquid crystals with enhanced dielectric anisotropy. tcichemicals.comresearchgate.net |
| Medical Diagnostics (19F MRI) | Five magnetically equivalent fluorine atoms. acs.org | SF5-substituted teriflunomide (B560168) for improved signal detection. acs.org |
| Agrochemicals | Bioisosteric replacement, enhanced bioactivity. researchgate.netnih.gov | Novel SF5-containing meta-diamide insecticides. nih.gov |
| Medicinal Chemistry | Increased lipophilicity, metabolic stability, and binding affinity. rowansci.comresearchgate.net | SF5-analogs of fenfluramine (B1217885) with enhanced receptor affinity. tcichemicals.com |
Advanced Catalyst Development for SF5-Functionalization
The development of highly efficient and selective catalysts is crucial for unlocking the full potential of SF5-benzaldehydes and other SF5-aromatics. Research in this area is focused on designing catalysts for specific transformations, such as C-H functionalization and cross-coupling reactions.
Palladium- and Ruthenium-based catalysts have shown promise in reactions involving SF5-benzaldehydes. For instance, Pd-based systems have been used for the racemic synthesis of SF5-containing diarylmethanols via the addition of arylboronic acids to SF5-benzaldehydes. rsc.org For the enantioselective version of this reaction, a Ruthenium-based system with a chiral ligand has been successfully developed. rsc.org
Photocatalysis is emerging as a powerful tool for SF5-functionalization. As mentioned earlier, photocatalytic activation of SF6 is a key area of development. chemrxiv.orgnih.gov Additionally, photoredox catalysis can be employed for various transformations of SF5-containing molecules.
A significant challenge and a major focus of future research is the development of catalysts for the direct C-H functionalization of SF5-aromatics. researchgate.netnih.govmdpi.com This would allow for the direct introduction of functional groups onto the aromatic ring without the need for pre-functionalization, leading to more efficient and atom-economical syntheses. This includes the development of catalysts for regioselective ortho-, meta-, and para-functionalization. researchgate.netnih.gov
The ongoing development of novel catalysts will undoubtedly accelerate the exploration of SF5-chemistry and pave the way for the synthesis of increasingly complex and valuable SF5-functionalized molecules.
Q & A
Q. How does the compound interact with biological macromolecules (e.g., proteins)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
